REACTION_CXSMILES
|
C([Li])(CC)C.C(O[C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[CH2:16])=[CH:13][CH:12]=1)(C)(C)C.[O:19]1CC[CH2:21][CH2:20]1>>[CH3:21][C:20]([C:11]1[CH:12]=[CH:13][C:14]([CH:15]=[CH2:16])=[CH:17][CH:18]=1)=[O:19]
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
polymerization reaction
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.005 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |